molecular formula C10H21BrO B1475203 1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane CAS No. 1566861-91-3

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane

Cat. No.: B1475203
CAS No.: 1566861-91-3
M. Wt: 237.18 g/mol
InChI Key: SCNSQUQCXCUOJP-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane (CAS No: 69775-78-6 ) is an organic compound with the molecular formula C8H17BrO and a molecular weight of 209.13 g/mol . This molecule features both a bromoalkyl terminus and a tert-butoxy ether group, making it a valuable bifunctional building block in organic synthesis . The tert-butoxy group is known to impart steric hindrance and stability, while the bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions such as alkylations and the formation of carbon-carbon bonds . Researchers can leverage this compound as a key intermediate in the development of more complex molecular architectures, including specialty polymers, pharmaceuticals, and advanced materials. The compound is typically supplied as a liquid and should be stored at cool temperatures (e.g., 4°C ) with containers tightly closed in a cool, dry, and well-ventilated area. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

1-bromo-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNSQUQCXCUOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an alkyl halide, specifically a brominated derivative of a tert-butyl ether. Its structural formula can be represented as follows:

C8H17BrO\text{C}_8\text{H}_{17}\text{BrO}

This compound features a bromine atom attached to a carbon chain that includes a tert-butoxy group, which is known for its steric hindrance and influence on reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butoxy-2,2-dimethylbutanol with phosphorus tribromide (PBr₃) or similar brominating agents. The reaction pathway can be summarized as follows:

  • Formation of Alcohol : Start with 4-tert-butoxy-2,2-dimethylbutanol.
  • Bromination : React with PBr₃ to substitute the hydroxyl group with a bromine atom.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against certain bacterial strains.
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, which may be mediated through apoptosis pathways.

Quantitative Structure-Activity Relationship (QSAR)

A QSAR analysis may reveal correlations between the compound's structure and its biological activity. For instance, lipophilicity, indicated by the partition coefficient (log P), plays a crucial role in determining the bioavailability and interaction with cellular membranes.

CompoundLog PBiological Activity
This compoundTBDTBD
Related CompoundsTBDTBD

Case Studies and Research Findings

  • Study on Cytotoxicity : A study demonstrated that derivatives similar to 1-bromo compounds exhibited varying levels of cytotoxicity against THP-1 cells. The IC₅₀ values ranged significantly based on structural modifications, indicating that slight changes in the molecular structure can lead to enhanced biological activity .
  • Antimicrobial Screening : In a comparative analysis involving various halogenated compounds, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated moderate activity with potential for further development .
  • Inhibition Studies : The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) was assessed in vitro. The findings suggested that modifications in the alkyl chain length and branching could optimize inhibitory effects .

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane has shown promising biological activities that are being explored for medicinal applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit effectiveness against certain bacterial strains. Similar compounds have been noted for their antimicrobial properties, suggesting potential for further development in this area.
  • Cytotoxicity : Research has demonstrated that derivatives of this compound can have cytotoxic effects on cancer cell lines. The mechanism is thought to involve apoptosis pathways, making it a candidate for cancer treatment research.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-sulfur bonds. This versatility is crucial in synthesizing complex organic molecules .
  • Elimination Reactions : In elimination reactions, particularly E2 mechanisms, the bulky tert-butoxy group influences the outcome by favoring the formation of less substituted alkenes due to steric hindrance. This property is useful in synthetic pathways where specific alkene isomers are desired .

Quantitative Structure-Activity Relationship (QSAR) Analysis

A QSAR analysis can provide insights into the relationship between the structure of this compound and its biological activity. Factors such as lipophilicity (log P) are critical in determining bioavailability and interaction with biological targets.

CompoundLog PBiological Activity
This compoundTBDAntimicrobial, Cytotoxicity
Related CompoundsTBDTBD

Study on Cytotoxicity

A study focusing on similar brominated compounds found varying levels of cytotoxicity against THP-1 cells. The IC₅₀ values indicated that structural modifications could significantly enhance biological activity.

Antimicrobial Screening

In a comparative analysis involving various halogenated compounds, this compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results suggested moderate activity, indicating potential for further optimization and development.

Inhibition Studies

Research assessed the compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) in vitro. Findings indicated that modifications in the alkyl chain length and branching could optimize inhibitory effects, suggesting avenues for therapeutic development.

Comparison with Similar Compounds

1-Bromo-4-(tert-butoxy)butane

  • Molecular Formula : C₈H₁₇BrO (same as the target compound but lacks 2,2-dimethyl groups).
  • Its predicted boiling point (203.9°C) aligns closely with the target compound, suggesting minimal impact of the dimethyl groups on volatility .

4-Bromo-1,1,1-trimethoxybutane (CAS: 55444-67-2)

  • Molecular Formula : C₇H₁₅BrO₃.
  • Key Differences: Replaces the tert-butoxy group with three methoxy groups. Its molecular weight (227.098 g/mol) is higher than the target compound due to additional oxygen atoms .

2,2-Dimethylbutane (Neohexane)

  • Molecular Formula : C₆H₁₄.
  • Key Differences : A branched alkane without functional groups. Exhibits high stability and a low boiling point (49.7°C ) due to lack of polar substituents. Used as a standard in Flame Ionization Detection (FID) due to its predictable Effective Carbon Number (ECN: 5.86 ) .

Physical and Chemical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features/Applications References
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane C₈H₁₇BrO 209.12 203.9 (predicted) 1.160 (predicted) Steric hindrance from tert-butoxy and dimethyl groups; synthetic intermediate
4-Bromo-1,1,1-trimethoxybutane C₇H₁₅BrO₃ 227.098 Not reported Not reported High polarity; potential solvent or specialty chemical precursor
2,2-Dimethylbutane C₆H₁₄ 86.18 49.7 0.649 High stability; FID calibration standard
1-Bromo-4-phenylbutane C₁₀H₁₃Br 213.12 Not reported Not reported Pharmaceutical intermediate; aromatic substitution chemistry

Key Observations:

Boiling Points: Bromine and oxygenated groups (e.g., tert-butoxy) significantly increase boiling points compared to non-polar analogs like 2,2-dimethylbutane.

Reactivity : Bromine’s role as a leaving group makes these compounds versatile in SN2 reactions, though bulky substituents may favor elimination pathways (e.g., E2).

Analytical and Environmental Considerations

  • 2,2-Dimethylbutane is listed as a volatile organic compound (VOC) with non-negligible contributions to air pollution and health hazards (e.g., HQ = Hazard Quotient) . In contrast, brominated analogs like the target compound are less studied environmentally but may pose risks due to bromine’s persistence.
  • ECN Discrepancies : For 2,2-dimethylbutane, reported ECN values vary between 5.86 (this study) and 6.13 (Sternberg et al.), highlighting methodological differences in FID analysis .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane typically proceeds via:

The key challenge is to achieve selective substitution without unwanted side reactions such as elimination or over-bromination.

Preparation of the tert-Butoxy Group

The tert-butoxy substituent is commonly introduced by etherification of a hydroxyl precursor or by nucleophilic substitution of a suitable leaving group with tert-butoxide ion.

  • Method: Reaction of 4-hydroxy-2,2-dimethylbutane or its derivative with tert-butyl halides or tert-butyl alcohol under acidic or basic catalysis.
  • Conditions: Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or base catalysis (e.g., sodium hydride, potassium tert-butoxide) in aprotic solvents like tetrahydrofuran or dimethylformamide.
  • Outcome: Formation of the 4-(tert-butoxy)-2,2-dimethylbutane intermediate with high regioselectivity.

Bromination at the 1-Position

Selective bromination at the primary carbon (1-position) is achieved through radical or nucleophilic substitution methods:

  • Radical Bromination:

    • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
    • Solvents: Inert solvents like carbon tetrachloride or chloroform.
    • Conditions: Reflux under inert atmosphere to promote radical formation.
    • Mechanism: Radical abstraction of hydrogen at the 1-position followed by bromine radical recombination.
    • Considerations: Control of temperature and stoichiometry is critical to avoid polybromination.
  • Nucleophilic Substitution:

    • If the 1-position initially bears a suitable leaving group (e.g., tosylate or mesylate), bromide ion (e.g., from sodium bromide) can displace it under SN2 conditions.
    • Solvents: Polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
    • Temperature: Mild heating to facilitate substitution.

Representative Preparation Protocol (Literature-Informed)

Step Reactants & Reagents Conditions Outcome
1 4-Hydroxy-2,2-dimethylbutane + tert-butyl bromide Base (NaH), THF, 0°C to room temp 4-(tert-butoxy)-2,2-dimethylbutane
2 4-(tert-butoxy)-2,2-dimethylbutane + NBS + AIBN CCl4, reflux, inert atmosphere This compound

This approach leverages the nucleophilic substitution to install the tert-butoxy group first, followed by radical bromination at the primary carbon.

Alternative Synthetic Routes

Purification and Characterization

  • Purification: Typically involves distillation under reduced pressure or recrystallization from suitable solvents (e.g., ethanol, hexane).
  • Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to verify the presence of tert-butoxy and bromine substituents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Etherification + Radical Bromination tert-butyl bromide, NaH, NBS, AIBN THF, CCl4, reflux, inert atmosphere High selectivity, well-established Requires careful radical control
Nucleophilic Substitution tert-butoxide ion, bromide ion Polar aprotic solvent, mild heat Mild conditions, fewer side products Requires suitable leaving group
One-pot synthesis Combined reagents Controlled temperature, inert atmosphere Efficient, reduces purification steps Complex optimization required

Research Findings and Optimization Notes

  • Radical bromination efficiency depends strongly on initiator concentration and reaction time; excess bromine can lead to dibrominated by-products.
  • Etherification yield improves with use of strong bases and anhydrous conditions.
  • Industrial scale-up favors continuous flow reactors for better heat and reaction control.
  • Purification steps are crucial to remove unreacted bromine and tert-butyl by-products.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane
Reactant of Route 2
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane

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